![molecular formula C7H8N4S B13092920 5-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 37140-02-6](/img/structure/B13092920.png)
5-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-7-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of 5-Methyl-7-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine consists of a triazole ring fused to a pyrimidine ring, with methyl and methylthio substituents at the 5 and 7 positions, respectively.
Preparation Methods
The synthesis of 5-Methyl-7-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This regioselective one-step procedure provides a straightforward approach to obtaining the desired compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as ethanol or acetonitrile, in the presence of a catalyst like p-toluenesulfonic acid.
Chemical Reactions Analysis
5-Methyl-7-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups at the 7-position.
Scientific Research Applications
In medicinal chemistry, this compound has shown promise as a neuroprotective and anti-neuroinflammatory agent . It has been evaluated for its ability to inhibit nitric oxide and tumor necrosis factor-α production in LPS-stimulated human microglia cells, indicating its potential in treating neurodegenerative diseases. Additionally, it has been investigated for its anticancer properties, particularly against gastric cancer cells, by suppressing the ERK signaling pathway . Other applications include its use as a reactant in the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity .
Mechanism of Action
The mechanism of action of 5-Methyl-7-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine involves multiple molecular targets and pathways. In neuroprotection, it exerts its effects by inhibiting endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . In cancer treatment, it inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . These actions result in reduced cell proliferation, induced apoptosis, and cell cycle arrest.
Comparison with Similar Compounds
5-Methyl-7-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other triazolopyrimidine derivatives, such as 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine . While both compounds share a similar core structure, the presence of different substituents at the 7-position imparts unique properties and biological activities. For instance, 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has been studied for its potential as a dihydroorotate dehydrogenase inhibitor with antimalarial activity
Properties
CAS No. |
37140-02-6 |
|---|---|
Molecular Formula |
C7H8N4S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
5-methyl-7-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H8N4S/c1-5-3-6(12-2)11-7(10-5)8-4-9-11/h3-4H,1-2H3 |
InChI Key |
HPWPUEYAIFRDKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


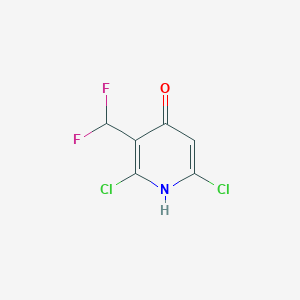
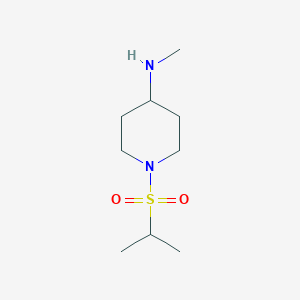
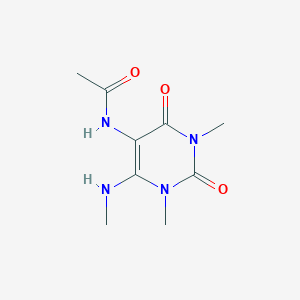
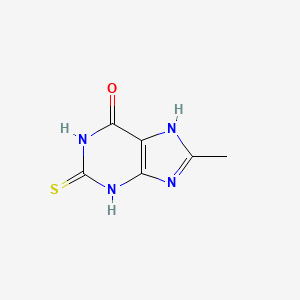
![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)
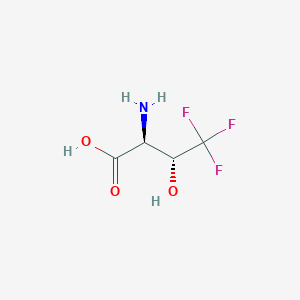
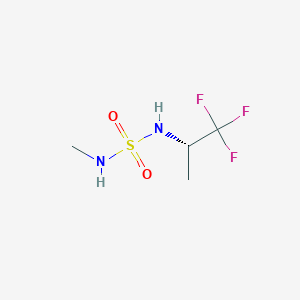
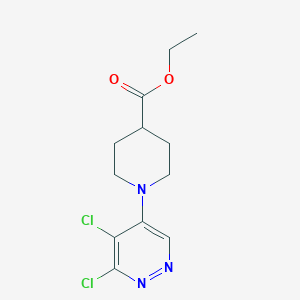
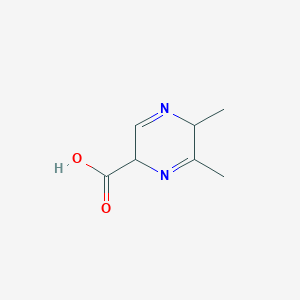
![4-Phenyl-2-(2-pyrrolidin-1-ylethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-one;hydrochloride](/img/structure/B13092890.png)
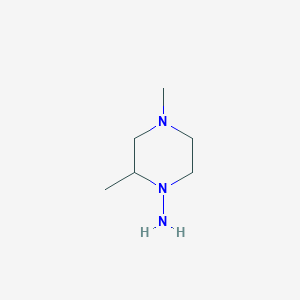
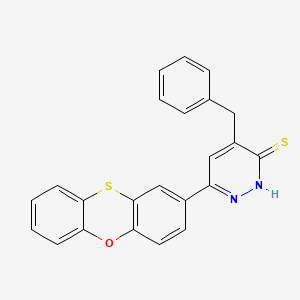
![(3-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol](/img/structure/B13092900.png)
![2-([1,1'-Binaphthalen]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13092907.png)
